

Application Notes and Protocols for Plasma Spraying of CrB2 Composite Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium diboride

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This document provides detailed application notes and experimental protocols for the deposition of **Chromium Diboride** (CrB2) composite coatings using the atmospheric plasma spray (APS) technique. The focus is on providing practical guidance for researchers and scientists in the field of materials science and engineering.

Introduction to Plasma-Sprayed CrB2 Composite Coatings

Chromium Diboride (CrB2) based composite coatings are gaining significant attention for their exceptional hardness, wear resistance, and good corrosion properties, making them suitable for a wide range of applications in demanding environments. Plasma spraying is a versatile thermal spray process used to deposit these coatings, offering the ability to tailor the microstructure and properties of the final coating. These coatings are often used in industries such as aerospace, automotive, and power generation for components requiring protection against wear, erosion, and corrosion at elevated temperatures.

Commonly, CrB2 is combined with a metallic or cermet matrix, such as Nickel-Aluminum (NiAl) or Chromium Carbide (Cr3C2), to enhance toughness and adhesion to the substrate. The resulting composite coatings exhibit a combination of the desirable properties of both the ceramic (high hardness) and the metallic (ductility and toughness) phases.

Experimental Protocols

This section outlines the detailed methodologies for the key experimental stages involved in the plasma spraying of CrB₂ composite coatings.

Feedstock Powder Preparation

The quality and homogeneity of the feedstock powder are critical for achieving high-quality plasma-sprayed coatings. Two common methods for preparing CrB₂ composite powders are Mechanical Alloying (MA) and Sintering.

Protocol 2.1.1: Mechanical Alloying of NiAl-CrB₂ Composite Powder

This protocol describes the preparation of a NiAl-15wt% CrB₂ composite powder using a high-energy planetary ball mill.

- Powder Handling: Handle all powders in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
- Starting Materials:
 - Nickel (Ni) powder, <45 µm particle size, 99.5% purity.
 - Aluminum (Al) powder, <45 µm particle size, 99.5% purity.
 - **Chromium Diboride** (CrB₂) powder, <10 µm particle size, 99% purity.
- Milling Parameters:
 - Mill Type: High-energy planetary ball mill.
 - Milling Vials and Balls: Hardened steel or tungsten carbide vials and balls.
 - Ball-to-Powder Ratio (BPR): 10:1 by weight.
 - Milling Speed: 300-400 RPM.
 - Milling Time: 10-20 hours. Introduce periodic pauses (e.g., 15 minutes every hour) to prevent excessive heating of the vials.

- Process Control Agent (PCA): 1-2 wt.% of stearic acid or a similar PCA can be added to prevent excessive cold welding of the powder particles.
- Procedure:
 1. Weigh the Ni, Al, and CrB₂ powders according to the desired composition (e.g., for a NiAl-15wt% CrB₂ composition, calculate the required weights of Ni and Al to form NiAl and then add 15% of the total weight as CrB₂).
 2. Load the powders, milling balls, and PCA (if used) into the milling vials inside the inert atmosphere glovebox.
 3. Seal the vials tightly.
 4. Mount the vials in the planetary ball mill and start the milling process with the specified parameters.
 5. After milling, return the vials to the glovebox before opening to prevent contamination of the reactive powder.
 6. The resulting powder should be a homogeneous composite. Characterize the powder using Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for phase composition.

Protocol 2.1.2: Sintering of NiAl-CrB₂ Composite Powder

This protocol describes the preparation of agglomerated NiAl-CrB₂ feedstock powder through a sintering and crushing process.

- Mixing:
 1. Start with fine powders of NiAl (e.g., <45 µm) and CrB₂ (e.g., <10 µm).
 2. Mix the powders in the desired ratio (e.g., 85 wt.% NiAl and 15 wt.% CrB₂) in a ball mill for several hours to ensure a homogeneous mixture.
- Cold Pressing:

1. Place the mixed powder into a die.
 2. Uniaxially press the powder at a pressure of 100-200 MPa to form a green compact.
- Sintering:
 1. Place the green compact in a vacuum or inert atmosphere (e.g., argon) furnace.
 2. Heat the compact to a sintering temperature of 1400-1650 °C. The exact temperature will depend on the desired level of densification and reaction between the phases.
 3. Hold at the sintering temperature for 1-2 hours.
 4. Cool the furnace slowly to room temperature.
 - Crushing and Sieving:
 1. Crush the sintered block using a jaw crusher or a mortar and pestle.
 2. Sieve the crushed powder to obtain the desired particle size range for plasma spraying (typically 20-100 μm).

Substrate Preparation

Proper substrate preparation is crucial for ensuring good adhesion of the plasma-sprayed coating.

Protocol 2.2.1: Substrate Cleaning and Grit Blasting

- Degreasing: Thoroughly clean the substrate surface with a solvent such as acetone or ethanol to remove any oil, grease, or other contaminants. Ultrasonic cleaning can be used for enhanced cleaning.
- Grit Blasting:
 - Abrasive: Use sharp, angular grit, such as alumina (Al_2O_3) or silicon carbide (SiC), with a grit size of 24-60.
 - Pressure: Use a blasting pressure of 0.4-0.6 MPa.

- Angle: Maintain a blasting angle of 60-90 degrees to the substrate surface.
- Distance: Keep the nozzle-to-substrate distance between 100-200 mm.
- Procedure: Blast the surface uniformly to achieve a clean, rough, and activated surface. The desired surface roughness (Ra) is typically in the range of 5-10 μm .
- Post-Blasting Cleaning: Immediately after grit blasting, use clean, dry, compressed air to blow off any residual grit and dust from the surface. Avoid touching the prepared surface with bare hands. The coating should be applied as soon as possible after surface preparation to prevent re-oxidation.

Atmospheric Plasma Spraying (APS)

The following protocol provides a general procedure for the atmospheric plasma spraying of CrB₂ composite coatings. The optimal parameters will vary depending on the specific powder composition, desired coating properties, and the plasma spray equipment used.

Protocol 2.3.1: APS Deposition of NiAl-CrB₂ Coating

- Equipment: Use a standard atmospheric plasma spray system with a robotic gun manipulator for consistent coating thickness.
- Spray Parameters: A typical set of starting parameters for a NiAl-CrB₂ composite coating on a steel substrate is provided in the table below. These should be optimized for your specific application.
- Procedure:
 1. Mount the prepared substrate in the spray booth.
 2. Set the plasma spray parameters on the control console.
 3. Initiate the plasma arc and allow it to stabilize.
 4. Start the powder feeder to inject the composite powder into the plasma jet.

5. Use the robotic manipulator to move the plasma gun across the substrate surface in a pre-programmed pattern to build up the coating to the desired thickness. Maintain the specified spray distance.
6. During spraying, use compressed air jets to cool the substrate and prevent overheating, which can lead to residual stresses and cracking. Monitor the substrate temperature to keep it below 200°C.
7. After spraying, allow the coated component to cool down to room temperature slowly.

Coating Characterization

A comprehensive characterization of the deposited coatings is essential to evaluate their quality and performance.

Protocol 2.4.1: Microstructural Analysis

- **Cross-section Preparation:** Cut a cross-section of the coated sample using a precision cutter. Mount the cross-section in an epoxy resin. Grind and polish the mounted sample using standard metallographic procedures to a mirror finish (e.g., down to 1 µm diamond paste).
- **Microscopy:**
 - **Scanning Electron Microscopy (SEM):** Examine the cross-section to observe the coating thickness, porosity, lamellar structure, and the distribution of the CrB₂ phase within the matrix. Energy Dispersive X-ray Spectroscopy (EDS) can be used for elemental mapping.
 - **Optical Microscopy:** Can also be used for a general overview of the coating structure and for porosity measurement using image analysis software.

Protocol 2.4.2: Microhardness Testing

- **Equipment:** Use a Vickers or Knoop microhardness tester.
- **Procedure:**
 1. Perform indentations on the polished cross-section of the coating.

2. Apply a load of 100-300 gf (e.g., HV0.1 or HV0.3) for a dwell time of 10-15 seconds.
3. Make at least 10 indentations at different locations across the coating thickness to obtain an average value and assess the hardness distribution.

Protocol 2.4.3: Adhesion Strength Testing (ASTM C633)

- Sample Preparation:

1. Prepare cylindrical test specimens with the coating applied to one face.
2. Prepare a corresponding uncoated loading fixture.
3. Grit blast the coated surface and the face of the loading fixture.
4. Use a high-strength adhesive (e.g., an epoxy) to bond the coated face of the test specimen to the loading fixture. Ensure proper alignment.
5. Cure the adhesive according to the manufacturer's instructions.

- Testing:

1. Place the bonded assembly in a tensile testing machine.
2. Apply a tensile load perpendicular to the coating plane at a constant cross-head speed until failure occurs.
3. Record the maximum load at failure.
4. Calculate the adhesion strength by dividing the maximum load by the cross-sectional area of the specimen.
5. Examine the fracture surface to determine the failure mode (adhesive failure at the coating-substrate interface, cohesive failure within the coating, or failure in the adhesive).

Protocol 2.4.4: Wear and Friction Testing (Pin-on-Disk)

- Sample Preparation: Use the coated sample as the disk and a suitable counter-body (e.g., an Al₂O₃ or steel ball) as the pin.
- Test Parameters:
 - Load: Apply a normal load (e.g., 5-20 N).
 - Sliding Speed: Set a constant sliding speed (e.g., 0.1-0.5 m/s).
 - Sliding Distance: Define the total sliding distance (e.g., 1000 m).
 - Environment: Conduct the test under dry sliding conditions or in a specific corrosive environment at room or elevated temperature.
- Procedure:
 1. Mount the disk and pin in the tribometer.
 2. Apply the specified load and start the rotation.
 3. Continuously record the frictional force during the test to determine the coefficient of friction.
 4. After the test, measure the volume of material lost from the wear track on the disk using a profilometer or by mass loss measurement.
 5. Calculate the specific wear rate (mm³/Nm).
 6. Examine the worn surfaces using SEM to identify the wear mechanisms (e.g., abrasive, adhesive, oxidative wear).

Protocol 2.4.5: Corrosion Resistance Testing (Potentiodynamic Polarization)

- Sample Preparation:
 1. The coated sample will serve as the working electrode.

2. Define a specific surface area for testing (e.g., 1 cm²) by masking the rest of the surface with a non-conductive lacquer.
- Electrochemical Cell Setup:
 1. Use a three-electrode cell configuration: the coated sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
 2. Immerse the electrodes in the corrosive solution (e.g., 3.5 wt.% NaCl solution to simulate a marine environment).
 - Procedure:
 1. Allow the open-circuit potential (OCP) to stabilize for a certain period (e.g., 1 hour).
 2. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
 3. Record the resulting current density as a function of the applied potential.
 - Data Analysis:
 1. Plot the data as a Tafel plot (log of current density vs. potential).
 2. Determine the corrosion potential (E_{corr}) and corrosion current density (I_{corr}) by Tafel extrapolation. A lower I_{corr} value indicates better corrosion resistance.

Data Presentation

The following tables summarize typical quantitative data for plasma-sprayed CrB₂ composite coatings. Note that these values can vary significantly depending on the specific coating composition, spray parameters, and testing conditions.

Table 1: Typical Atmospheric Plasma Spray Parameters for NiAl-CrB₂ Coatings

Parameter	Value
Plasma Gas 1 (Argon) Flow Rate	40-50 L/min
Plasma Gas 2 (Hydrogen) Flow Rate	8-12 L/min
Plasma Current	500-600 A
Plasma Voltage	60-70 V
Powder Feed Rate	20-40 g/min
Carrier Gas (Argon) Flow Rate	3-5 L/min
Spray Distance	100-150 mm
Substrate Temperature	< 200 °C

Table 2: Typical Properties of Plasma-Sprayed CrB2 Composite Coatings

Property	CrB2-Cr3C2 Composite[1]	NiAl-15wt%CrB2 Composite[2]
Microhardness (HV)	~1300	800 - 1100
Adhesion Strength (MPa)	> 50	> 60[3]
Porosity (%)	< 5	< 5
Wear Rate ($\times 10^{-6}$ mm ³ /Nm)	Not Available	7 - 9[4]
Coefficient of Friction	Not Available	0.4 - 0.6
Corrosion Current Density (I _{corr}) (μA/cm ²)	Not Available	Not Available

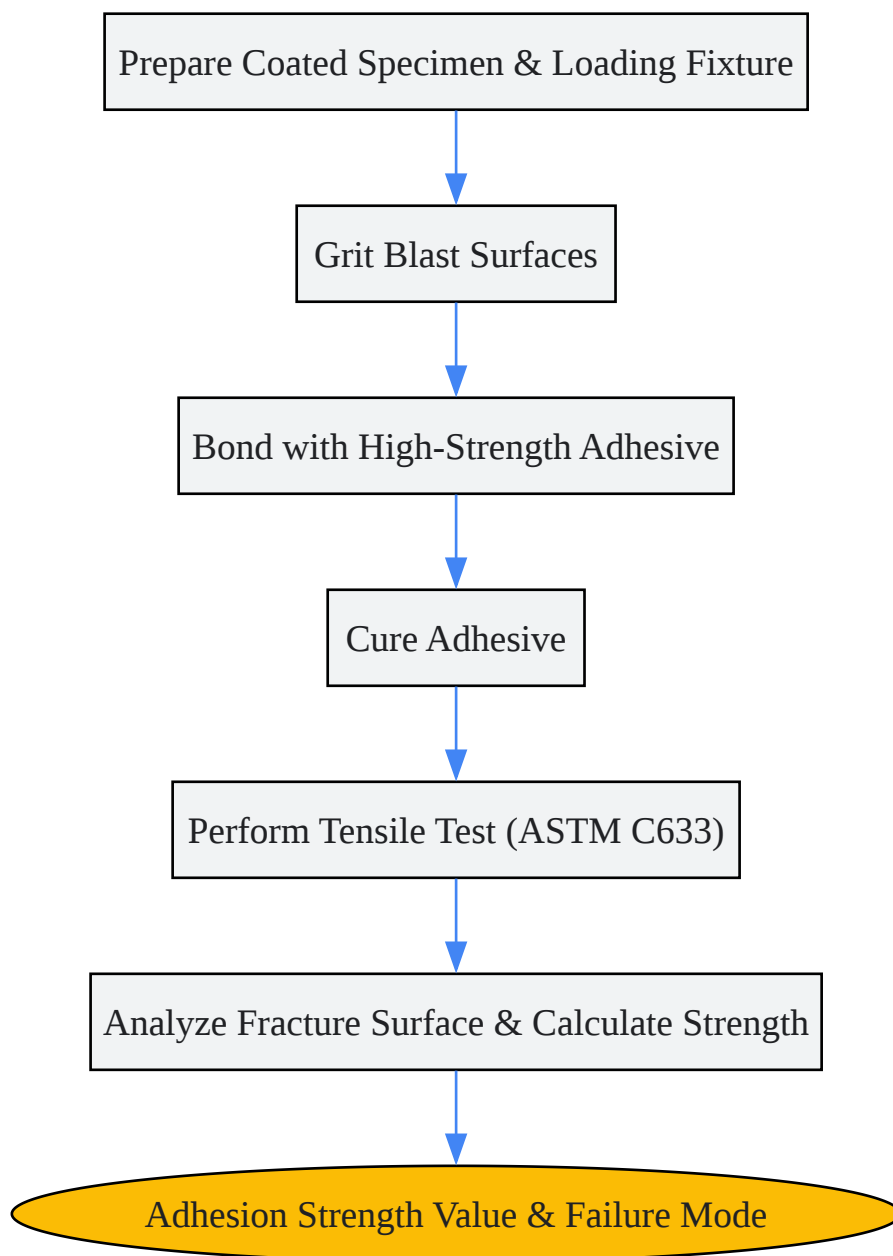
Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows.



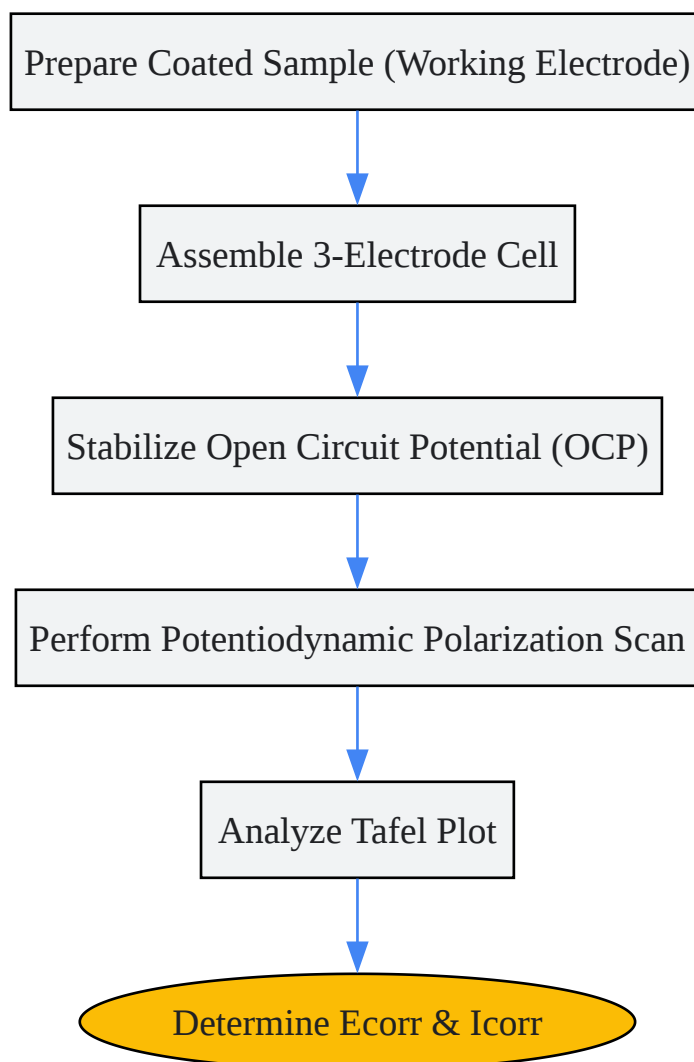
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Caption: Overall experimental workflow for plasma spraying of CrB₂ composite coatings.



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Caption: Workflow for adhesion strength testing according to ASTM C633.



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Caption: Workflow for potentiodynamic polarization corrosion testing.

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- To cite this document: BenchChem. [Application Notes and Protocols for Plasma Spraying of CrB2 Composite Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083542#plasma-spraying-of-crb2-composite-coatings]

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